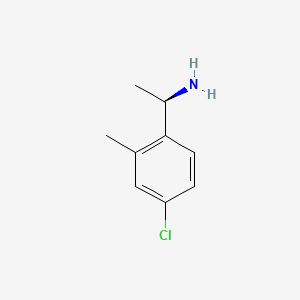
(R)-1-(4-Chloro-2-methylphenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-Chloro-2-methylphenyl)ethanamine is an organic compound with the molecular formula C9H12ClN It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-2-methylphenyl)ethanamine typically involves the reduction of the corresponding ketone, ®-1-(4-Chloro-2-methylphenyl)ethanone, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Chloro-2-methylphenyl)ethanamine may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the large-scale production of the compound with high enantiomeric purity. The reaction conditions typically include elevated pressures and temperatures, along with the use of a solvent such as ethanol or methanol.
化学反应分析
Types of Reactions
®-1-(4-Chloro-2-methylphenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced further to form the corresponding alkane.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
®-1-(4-Chloro-2-methylphenyl)ethanamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-1-(4-Chloro-2-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(S)-1-(4-Chloro-2-methylphenyl)ethanamine: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-Chloro-2-methylphenyl isocyanate: A related compound with different reactivity due to the presence of the isocyanate group.
4-Chloro-2-methylphenol: A structurally similar compound with a hydroxyl group instead of an amine group.
Uniqueness
®-1-(4-Chloro-2-methylphenyl)ethanamine is unique due to its chiral nature and the presence of both an amine group and a chlorine-substituted aromatic ring. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of stereoselective reactions.
属性
分子式 |
C9H12ClN |
|---|---|
分子量 |
169.65 g/mol |
IUPAC 名称 |
(1R)-1-(4-chloro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI 键 |
XYTYLJRGDNFHAQ-SSDOTTSWSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)Cl)[C@@H](C)N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)

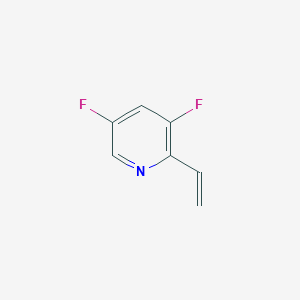
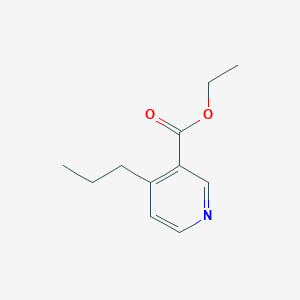
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
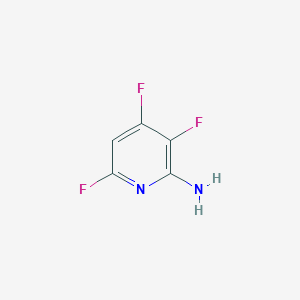
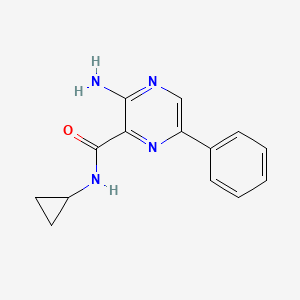
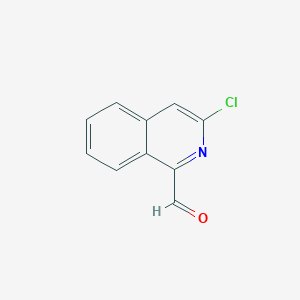
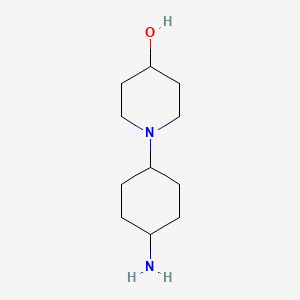

![5,5-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B15247023.png)
![3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole](/img/structure/B15247025.png)

